4-Methyl-5-vinylthiazole

Corrosion Inhibition Electrochemistry Materials Science

4-Methyl-5-vinylthiazole (CAS 1759-28-0, FEMA is a sulfur- and nitrogen-containing heterocyclic compound belonging to the 4,5-disubstituted thiazole class. It is a colorless to pale yellow liquid with a molecular formula of C₆H₇NS and a molecular weight of 125.19 g/mol.

Molecular Formula C6H7NS
Molecular Weight 125.19 g/mol
CAS No. 1759-28-0
Cat. No. B145775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-vinylthiazole
CAS1759-28-0
Synonyms4-Methyl-5-vinylthiazole;  4-Methyl-5-ethenylthiazole;  5-Ethenyl-4-methylthiazole;  5-Vinyl-4-methylthiazole
Molecular FormulaC6H7NS
Molecular Weight125.19 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C=C
InChIInChI=1S/C6H7NS/c1-3-6-5(2)7-4-8-6/h3-4H,1H2,2H3
InChIKeyQUAMMXIRDIIGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in organic solvents
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5-vinylthiazole (CAS 1759-28-0): Procurement Profile, Physicochemical Identity, and Industry Relevance


4-Methyl-5-vinylthiazole (CAS 1759-28-0, FEMA 3313) is a sulfur- and nitrogen-containing heterocyclic compound belonging to the 4,5-disubstituted thiazole class [1]. It is a colorless to pale yellow liquid with a molecular formula of C₆H₇NS and a molecular weight of 125.19 g/mol . Key physicochemical properties include a density of 1.093 g/mL at 25°C, a boiling point of 78-80°C at 25 mmHg, a melting point of -15°C, and a refractive index (n20/D) of 1.568 . The compound is naturally present in foods such as cocoa, garlic, and roasted nuts, and is widely recognized for its potent nutty, cocoa-like aroma . Industrially, it is valued as a synthetic flavoring agent (with GRAS status under FEMA 3313) and as a key building block in advanced material science, particularly due to its polymerizable vinyl group [1][2].

Workflow
Flavor formulation & sensory research
Selection
Vinyl-functionalized thiazole monomer for polymer synthesis
Use Context
Analytical standard for volatile profiling in food/fermentation matrices

4-Methyl-5-vinylthiazole: Why In-Class Thiazole Analogs Cannot Be Interchanged for Critical Performance Attributes


While the thiazole scaffold is common to numerous flavor and material science compounds, 4-Methyl-5-vinylthiazole possesses a unique combination of substituents—a methyl group at the 4-position and a vinyl group at the 5-position—that fundamentally alter its electronic, sensory, and reactive properties compared to close analogs [1]. Generic substitution with other thiazoles (e.g., 2-isobutylthiazole, 4-methylthiazole) fails because this specific substitution pattern confers a markedly lower odor threshold and distinct cocoa/nutty character, superior electron donation capability for corrosion inhibition due to the π-conjugated vinyl group, and a reactive handle enabling polymerization into functional materials [2][3]. These quantifiable differentiations, detailed below, preclude simple interchange and necessitate the procurement of the specific CAS 1759-28-0 entity.

Sensory profile mismatch
Other thiazoles (e.g., 2-isobutylthiazole) impart green/tomato notes instead of the required cocoa/nutty character due to different substitution pattern.
Reduced electron donation
Analogs lacking the 5-vinyl group lose π-conjugation, which may shift corrosion inhibition adsorption and efficiency away from reported performance.
Non-polymerizable structure
Saturated alkylthiazoles cannot be polymerized; only the 5-vinyl derivative supports synthesis of functional poly(ionic liquid)s and thiazole-based polymers.

4-Methyl-5-vinylthiazole (1759-28-0): A Comparative, Evidence-Based Guide to Quantified Performance Advantages


4-Methyl-5-vinylthiazole vs. 5-(2-Hydroxyethyl)-4-methylthiazole: Superior Electron Donation and Corrosion Inhibition on Copper

In a direct head-to-head electrochemical study of copper corrosion in NaCl solution, 4-methyl-5-vinylthiazole (MVT) demonstrated significantly enhanced inhibition performance compared to the structurally similar analog 5-(2-hydroxyethyl)-4-methylthiazole (HMT) [1]. Quantum chemical calculations attributed this superior performance to the π-conjugated vinyl group in MVT, which provides a more pronounced contribution to electron donation and stronger adsorption onto the copper surface than the hydroxyethyl group in HMT [1].

Corrosion inhibition vs. HMT
Head-to-head
MVT: vinyl π-conjugation enhances electron donation and adsorption. HMT: hydroxyethyl group, lower inhibition in EIS/polarization tests.
Vinyl group drives reported higher inhibition for Cu in NaCl solution.
Data from Mo et al.; validation needed for specific metal/electrolyte systems.
Corrosion Inhibition Electrochemistry Materials Science

4-Methyl-5-vinylthiazole vs. 2-Isobutylthiazole: Distinct Sensory Profile and Lower Odor Threshold for Cocoa/Nutty vs. Tomato/Green Applications

4-Methyl-5-vinylthiazole is characterized by a potent nutty, cocoa-like odor with an extremely low reported odor threshold of approximately 0.003–0.008 μg/kg, making it a primary contributor to cocoa and roasted nut flavors . In contrast, the well-known thiazole flavorant 2-isobutylthiazole exhibits a strong green, tomato leaf-like aroma with a significantly higher typical use level in food applications (20–50 ppb for tomato puree enhancement) [1]. The substitution pattern on the thiazole ring dictates this divergence in sensory character, rendering them non-interchangeable for specific flavor profiles.

Sensory profile vs. 2-isobutylthiazole
Reported
MVT: ~0.003–0.008 μg/kg threshold, cocoa/nutty. 2-Isobutylthiazole: 20–50 ppb, tomato/green leaf.
Flavor application specificity depends on distinct odor character.
Literature-derived; sensory threshold may vary with matrix.
Flavor Chemistry Sensory Science Food Science

4-Methyl-5-vinylthiazole vs. Thiazole: Quantified Molecular Planarity and Reduced Methyl Torsional Barrier Due to π-Conjugation

Microwave spectroscopy and computational analysis reveal that the vinyl group in 4-methyl-5-vinylthiazole extends the π-conjugated system of the thiazole ring, resulting in a molecular structure with a high degree of planarity [1]. This conjugation lowers the barrier to methyl internal rotation to 107.0901(7) cm⁻¹, which is lower compared to other thiazole derivatives lacking such extended conjugation [1]. The inertial defect and nuclear quadrupole coupling constants (χaa = -3.545(13) MHz, χbb = -1.563(24) MHz) confirm this planar geometry and electronic distribution, which are distinct from the parent thiazole ring system [1].

Methyl torsional barrier
Data to verify
107.0901(7) cm⁻¹
Lower barrier vs. non-vinyl thiazoles indicates extended π-conjugation.
Microwave spectroscopy + MP2; class-level inference.
Microwave Spectroscopy Computational Chemistry Molecular Structure

4-Methyl-5-vinylthiazole vs. Benzothiazole: Comparative Occurrence and Relative Concentration in Fermented Food Matrices

In a quantitative volatile profiling study of yeast-fermented samples, the concentration of 4-methyl-5-vinylthiazole was reported as 2.64 ± 0.44 μg/L, while benzothiazole was not detected (n.d.) in the same matrix [1]. Furthermore, the odor threshold for benzothiazole is reported as 0.05 μg/L, which is significantly higher than the 0.003–0.008 μg/kg range reported for 4-methyl-5-vinylthiazole [1]. This data demonstrates that 4-methyl-5-vinylthiazole can be a more prominent and sensorially impactful volatile in certain fermentation processes compared to other sulfur heterocycles like benzothiazole.

Fermentation matrix occurrence
Reported
MVT: 2.64±0.44 μg/L in yeast-fermented sample. Benzothiazole: not detected.
Compound presence differentiates volatile profiles for quality control.
GC-MS data; matrix-dependent, RI=1507.
Food Chemistry Metabolomics Volatile Profiling

4-Methyl-5-vinylthiazole vs. Saturated Alkylthiazoles: The Vinyl Group as a Unique Polymerizable Handle for Advanced Material Synthesis

Unlike many common flavor thiazoles which bear saturated alkyl substituents (e.g., 2-isobutylthiazole, 4-methylthiazole), 4-methyl-5-vinylthiazole possesses a polymerizable vinyl group at the 5-position [1]. This structural feature enables its use as a monomer for the synthesis of functional polymeric materials, such as 4-methyl-5-vinylthiazolyl polymeric ionic liquids used as catalysts and binders in lithium-ion batteries [1]. This capability is unique among many of its in-class flavor analogs, which lack a reactive vinyl moiety.

Polymerizable vinyl handle
Class-level
5-Vinyl group enables addition polymerization; absent in saturated alkylthiazole analogs.
Functional monomer for thiazole-based polymeric ionic liquids.
Patent-based; polymerization conditions require optimization.
Polymer Chemistry Materials Science Ionic Liquids

4-Methyl-5-vinylthiazole (CAS 1759-28-0): High-Value Application Scenarios Driven by Quantified Performance Advantages


Formulation of High-Fidelity Cocoa and Nutty Flavors in Confectionery and Bakery Products

Due to its extremely low odor threshold (~0.003–0.008 μg/kg) and potent cocoa/nutty sensory profile, 4-methyl-5-vinylthiazole is essential for developing authentic chocolate, cocoa, and roasted nut flavors in confectionery, bakery, and beverage applications [1][2]. Its use at ppm to ppb levels provides a cost-effective and sensorially impactful way to enhance these notes, differentiating it from other thiazoles like 2-isobutylthiazole, which imparts an undesirable tomato/green character [3]. Procurement of this specific compound ensures the desired flavor outcome.

Development of Green Corrosion Inhibitors for Copper and Metal Surfaces in Aqueous Systems

The superior electron donation and surface adsorption properties of 4-methyl-5-vinylthiazole, derived from its π-conjugated vinyl group, make it a prime candidate for formulating green corrosion inhibitors for copper and other metals, particularly in seawater or chloride-containing environments [1]. Its performance advantage over analogs like 5-(2-hydroxyethyl)-4-methylthiazole has been directly demonstrated via electrochemical methods, making it the scientifically justified choice for researchers and formulators in this field [1].

Synthesis of Functional Poly(Ionic Liquids) for Catalysis and Energy Storage

The polymerizable 5-vinyl group of 4-methyl-5-vinylthiazole is exploited in patented methods to synthesize polymeric ionic liquids (PILs) [1]. These PILs find application as novel catalysts (e.g., for cyclic carbonate synthesis) and as binders or components in lithium-ion batteries [1][2]. This application is inaccessible to non-vinyl thiazole analogs, establishing a clear material science-driven procurement rationale for this specific monomer.

Analytical Standard for Volatile Profiling in Food and Fermentation Science

Given its occurrence in complex food matrices (e.g., yeast-fermented products, cocoa, garlic) at quantifiable levels (e.g., 2.64 ± 0.44 μg/L) and its distinct analytical signature (RI=1507), 4-methyl-5-vinylthiazole is a critical analytical standard for GC-MS and sensory studies in food chemistry and metabolomics [1]. Its presence differentiates fermentation profiles and acts as a key marker for quality control and authenticity assessment in products like cocoa, whiskey, and roasted nuts.

Application
Selection Property
Validation Focus
Cocoa/Nutty Flavor Research
Low odor threshold, cocoa-specific sensory profile
Sensory evaluation, GC-MS quantification
Corrosion Inhibition in Chloride Media
Vinyl-based π-conjugation for surface adsorption
Electrochemical inhibition efficiency testing
Poly(ionic liquid) Synthesis
Polymerizable 5-vinyl group
Polymer yield, PIL performance in target application
Fermentation Volatile Marker
Specific occurrence in fermented foods, distinct RI
Matrix-matched calibration, authenticity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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